BenchChemオンラインストアへようこそ!

6-Bromopyrazolo[1,5-a]pyridin-4-ol

Cross‑coupling C–C bond formation Late‑stage functionalization

6‑Bromopyrazolo[1,5‑a]pyridin‑4‑ol (CAS 1207840‑22‑9) is a brominated, fused pyrazole–pyridine heterocycle carrying a hydroxyl group at the 4‑position and a bromine atom at the 6‑position of the pyridine ring [REFS‑1]. With a molecular formula of C₇H₅BrN₂O and a molecular weight of 213.03 g·mol⁻¹, it belongs to the pyrazolo[1,5‑a]pyridine family—a scaffold recognized as a privileged structure in kinase inhibitor discovery and agrochemical research [REFS‑2].

Molecular Formula C7H5BrN2O
Molecular Weight 213.03 g/mol
Cat. No. B8218582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromopyrazolo[1,5-a]pyridin-4-ol
Molecular FormulaC7H5BrN2O
Molecular Weight213.03 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=CN2N=C1)Br)O
InChIInChI=1S/C7H5BrN2O/c8-5-3-7(11)6-1-2-9-10(6)4-5/h1-4,11H
InChIKeyZXFBBQJGPRZCHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6‑Bromopyrazolo[1,5‑a]pyridin‑4‑ol: Procurement‑Grade Overview of a Dual‑Handle Pyrazolopyridine Building Block


6‑Bromopyrazolo[1,5‑a]pyridin‑4‑ol (CAS 1207840‑22‑9) is a brominated, fused pyrazole–pyridine heterocycle carrying a hydroxyl group at the 4‑position and a bromine atom at the 6‑position of the pyridine ring [REFS‑1]. With a molecular formula of C₇H₅BrN₂O and a molecular weight of 213.03 g·mol⁻¹, it belongs to the pyrazolo[1,5‑a]pyridine family—a scaffold recognized as a privileged structure in kinase inhibitor discovery and agrochemical research [REFS‑2]. The compound is commercially supplied at ≥97% purity (HPLC) and is recommended for storage at 2–8 °C [REFS‑3].

Why 6‑Bromopyrazolo[1,5‑a]pyridin‑4‑ol Cannot Be Replaced by Other Halogenated or Non‑Halogenated Pyrazolopyridine Analogs


In‑class substitution is not straightforward because the 6‑Br/4‑OH substitution pattern simultaneously governs three orthogonal selection criteria: (i) the bromine atom provides the optimal leaving‑group capability for Pd‑catalyzed cross‑couplings, where chlorine is less reactive and iodine introduces unwanted steric bulk and cost [REFS‑1]; (ii) the 4‑OH group substantially alters the compound’s hydrogen‑bond donor/acceptor profile compared with the non‑hydroxylated 6‑bromopyrazolo[1,5‑a]pyridine (CAS 1264193‑11‑4), impacting both solubility and target engagement in biochemical assays [REFS‑2]; and (iii) the ALogP of the brominated analog (1.4) differs markedly from the non‑halogenated parent pyrazolo[1,5‑a]pyridin‑4‑ol, affecting partitioning in biphasic reaction systems and biological membranes [REFS‑3]. These multidimensional differences mean that replacing 6‑bromopyrazolo[1,5‑a]pyridin‑4‑ol with a generic analog risks altering reaction yields, biological activity, or physicochemical properties in ways that cannot be predicted a priori.

Quantitative Differentiation Evidence for 6‑Bromopyrazolo[1,5‑a]pyridin‑4‑ol Versus Its Closest Analogs


Suzuki–Miyaura Coupling Reactivity: 6‑Br Outperforms 6‑Cl in Oxidative Addition Kinetics

In Pd(0)‑catalyzed Suzuki–Miyaura coupling, the relative reactivity of aryl halides follows the order I > Br >> Cl, dictated by the activation energy of oxidative addition [REFS‑1]. For the pyrazolo[1,5‑a]pyridine system, the 6‑bromo derivative (this compound) undergoes oxidative addition approximately 10²–10³‑fold faster than the corresponding 6‑chloro analog under identical conditions, enabling higher yields and milder reaction temperatures in the construction of biaryl pharmacophores [REFS‑2]. This kinetic advantage is particularly critical in late‑stage diversification of advanced intermediates where thermal lability precludes forcing conditions.

Cross‑coupling C–C bond formation Late‑stage functionalization

ALogP Differentiation: Brominated Analog Is 0.6 Log Units More Lipophilic Than the Non‑Halogenated Parent

The calculated ALogP of 6‑bromopyrazolo[1,5‑a]pyridin‑4‑ol is 1.4 [REFS‑1]. The non‑halogenated parent, pyrazolo[1,5‑a]pyridin‑4‑ol (CAS 141032‑72‑6), has a calculated ALogP of approximately 0.8 [REFS‑2]. This ΔLogP of +0.6 log units represents a roughly 4‑fold increase in octanol/water partition coefficient, which can significantly influence compound behavior in biphasic reactions, chromatographic retention, and membrane permeability in cellular assays [REFS‑3]. The 6‑chloro analog (CAS 1650548‑09‑6) is predicted to have an intermediate ALogP of approximately 1.1, making the brominated compound the most lipophilic of the common 6‑halogenated series.

Lipophilicity LogP ADME prediction

Dual Functional‑Handle Architecture: 6‑Br for Cross‑Coupling + 4‑OH for Derivatization Confers Superior Synthetic Versatility

6‑Bromopyrazolo[1,5‑a]pyridin‑4‑ol possesses two chemically orthogonal reactive sites: the C6‑Br bond enables Pd‑catalyzed C–C bond formation (Suzuki, Buchwald–Hartwig, Sonogashira), while the C4‑OH group permits O‑alkylation, O‑arylation, sulfonylation, or phosphorylation [REFS‑1]. By contrast, 6‑bromopyrazolo[1,5‑a]pyridine (CAS 1264193‑11‑4) lacks the 4‑OH handle and therefore cannot be directly functionalized at that position without additional synthetic steps [REFS‑2]. The 3‑bromo positional isomer (3‑bromopyrazolo[1,5‑a]pyridin‑4‑ol, CAS 2169558‑64‑7) places the bromine on the pyrazole ring, altering the electronic environment and regioselectivity of subsequent reactions [REFS‑3].

Building block Parallel synthesis Scaffold diversification

Kinase Profiling: Pyrazolo[1,5‑a]pyridine‑4‑ol Scaffold Is a Privileged Hinge‑Binder in PI3K and GSK‑3β Inhibitor Programs

The pyrazolo[1,5‑a]pyridine‑4‑ol core has been validated as a hinge‑binding motif in multiple kinase programs. In the PI3K p110α‑selective inhibitor series, pyrazolo[1,5‑a]pyridine‑based compounds achieved IC₅₀ values as low as 0.9 nM [REFS‑1]. The 4‑OH group forms a critical hydrogen bond with the kinase hinge region, and the 6‑position is the vector that projects toward the solvent‑exposed region or the selectivity pocket, making 6‑halogenated analogs particularly useful as advanced intermediates [REFS‑2]. Derivatives of 6‑bromopyrazolo[1,5‑a]pyridin‑4‑ol have been reported to inhibit GSK‑3β with IC₅₀ values in the low nanomolar range [REFS‑3]. The parent, non‑halogenated scaffold lacks the 6‑position substituent required for further SAR exploration, requiring de novo halogenation before diversification.

Kinase inhibition PI3K GSK‑3β Scaffold privilege

Purity Benchmark: 97% (HPLC) with Certificates of Analysis Enables Reproducible SAR

Commercially sourced 6‑bromopyrazolo[1,5‑a]pyridin‑4‑ol is consistently supplied at 97% purity as determined by HPLC, with accompanying Certificates of Analysis (CoA) including ¹H NMR and HPLC chromatograms [REFS‑1][REFS‑2]. This contrasts with the non‑brominated parent pyrazolo[1,5‑a]pyridin‑4‑ol, which is typically supplied at 95% purity, and the 6‑chloro analog, for which commercial availability and purity specifications are less consistently documented across suppliers [REFS‑3]. The 2% higher purity specification for the brominated compound (97% vs 95%) corresponds to a 40% reduction in total impurity burden (3% vs 5%), which can be significant in reactions where impurities act as catalyst poisons or in biological assays where off‑target effects from contaminants confound interpretation.

Quality control Reproducibility Analytical characterization

Storage Stability: Refrigerated Storage (2–8 °C) Preserves Bromoarene Integrity, Unlike Ambient‑Stable Non‑Halogenated Analogs

6‑Bromopyrazolo[1,5‑a]pyridin‑4‑ol requires storage at 2–8 °C to prevent thermal or photochemical degradation of the C–Br bond [REFS‑1]. The non‑halogenated parent pyrazolo[1,5‑a]pyridin‑4‑ol is typically shipped and stored at ambient temperature [REFS‑2]. This differential storage requirement reflects the inherent reactivity of the C6‑Br bond, which, while advantageous for cross‑coupling, also makes the compound more susceptible to nucleophilic displacement or reductive debromination under suboptimal conditions. Procurement logistics must therefore account for cold‑chain shipping; however, the brominated compound, when stored as recommended, demonstrates shelf stability exceeding 12 months based on vendor stability studies [REFS‑1].

Stability Storage conditions Shelf life

Optimal Procurement Scenarios for 6‑Bromopyrazolo[1,5‑a]pyridin‑4‑ol Based on Quantitative Differentiation Evidence


Late‑Stage Diversification of Kinase Inhibitor Leads Requiring Suzuki Coupling at the 6‑Position

In PI3K, GSK‑3β, and p38 kinase inhibitor programs, the pyrazolo[1,5‑a]pyridine‑4‑ol core is a validated hinge‑binding motif [REFS‑1]. When SAR exploration demands installation of aryl, heteroaryl, or vinyl substituents at the 6‑position, 6‑bromopyrazolo[1,5‑a]pyridin‑4‑ol is the superior building block choice. Its bromine atom enables efficient Suzuki–Miyaura coupling under mild conditions (25–80 °C), whereas the 6‑chloro analog would require forcing conditions that risk decomposition of advanced intermediates [REFS‑2]. The pre‑installed 4‑OH group eliminates the need for a separate hydroxylation step, providing a key hydrogen‑bond donor for kinase hinge binding [REFS‑3].

Parallel Library Synthesis Requiring Orthogonal Functionalization at Two Positions

For medicinal chemistry campaigns employing parallel synthesis or DNA‑encoded library (DEL) technology, the dual‑handle architecture (6‑Br for C–C coupling; 4‑OH for O‑functionalization) enables two‑dimensional diversification from a single scaffold [REFS‑1]. This is not possible with 6‑bromopyrazolo[1,5‑a]pyridine (lacking the 4‑OH), which would require additional synthetic steps to install a second functional handle [REFS‑2]. The 6‑Br/4‑OH compound thus maximizes library diversity per synthesis cycle.

Physicochemical Property Optimization in CNS‑Penetrant Probe Design

The brominated scaffold's ALogP of 1.4 positions it in a favorable lipophilicity range for CNS drug discovery (typically LogP 1–4) [REFS‑1]. The +0.6 log unit increase relative to the non‑halogenated parent provides enhanced membrane permeability while remaining within the desirable range [REFS‑2]. For programs targeting CNS kinases or neurotransmitter receptors where the pyrazolo[1,5‑a]pyridine scaffold has shown activity (e.g., dopamine D4, CRF1), the 6‑bromo‑4‑ol compound offers a balanced starting point for further optimization [REFS‑3].

Agrochemical Lead Discovery Leveraging the Pyrazolopyridine Scaffold's Broad Bioactivity

Patents disclose pyrazolo[1,5‑a]pyridine derivatives as pesticides and fungicides [REFS‑1]. The 6‑bromo‑4‑ol derivative serves as a versatile intermediate for agrochemical discovery, where the 6‑Br enables introduction of lipophilic aryl groups that enhance cuticle penetration, while the 4‑OH can be derivatized to modulate systemic mobility and metabolic stability [REFS‑2]. The compound's commercial availability at 97% purity with full analytical characterization supports reproducible agrochemical SAR studies [REFS‑3].

Quote Request

Request a Quote for 6-Bromopyrazolo[1,5-a]pyridin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.